(1S,2R)-2-(Aminomethyl)cyclohexan-1-ol

Description

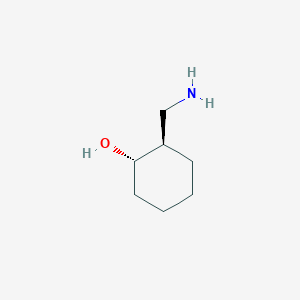

(1S,2R)-2-(Aminomethyl)cyclohexan-1-ol (CAS: 133269-86-0) is a chiral cyclohexanol derivative with a molecular formula of C₇H₁₅NO and a molecular weight of 129.2 g/mol . The compound features a primary amine (-CH₂NH₂) and a hydroxyl (-OH) group on adjacent carbons in a cyclohexane ring, adopting the (1S,2R) stereochemistry. The compound is primarily used in laboratory settings, though its stereochemical and functional group properties make it a candidate for asymmetric synthesis or pharmaceutical intermediates .

Properties

CAS No. |

133269-87-1 |

|---|---|

Molecular Formula |

C7H15NO |

Molecular Weight |

129.2 g/mol |

IUPAC Name |

(1S,2R)-2-(aminomethyl)cyclohexan-1-ol |

InChI |

InChI=1S/C7H15NO/c8-5-6-3-1-2-4-7(6)9/h6-7,9H,1-5,8H2/t6-,7+/m1/s1 |

InChI Key |

JGKFBZBVCAWDFD-RQJHMYQMSA-N |

SMILES |

C1CCC(C(C1)CN)O |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)CN)O |

Canonical SMILES |

C1CCC(C(C1)CN)O |

Pictograms |

Corrosive |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its role as a pharmaceutical intermediate. It is particularly noted for its analgesic properties and has been explored in the context of developing drugs that alleviate pain without the side effects commonly associated with opioids. The structural features of (1S,2R)-2-(aminomethyl)cyclohexan-1-ol contribute to its effectiveness in pain management while minimizing adverse effects such as nausea and vomiting .

Case Study: Analgesic Development

A notable patent describes the synthesis of compounds related to this compound, emphasizing their use as active ingredients in pain-relieving medications. These compounds are designed to be administered in various forms, including oral tablets and injectable solutions, allowing for flexible therapeutic applications .

Synthesis and Chemical Reactions

This compound serves as a key building block in organic synthesis. Its reactivity makes it suitable for further modifications that can lead to the development of more complex molecules. For example, it can undergo oxidation reactions to form ketones or other functional groups that are valuable in synthetic organic chemistry.

Table: Reactivity Overview

| Reaction Type | Product Formed | Conditions |

|---|---|---|

| Oxidation | Cyclohexanone | Acidic conditions |

| Alkylation | Various alkyl derivatives | Base-catalyzed |

| Acylation | Amides or esters | Acid chlorides or anhydrides |

Potential Therapeutic Uses

Research indicates that this compound may have broader implications in treating conditions beyond pain management. Its structure suggests potential applications in neuropharmacology due to its ability to interact with neurotransmitter systems.

Case Study: Neuropharmacological Research

Studies have shown that compounds similar to this compound can modulate neurotransmitter activity, which may offer therapeutic avenues for conditions such as anxiety and depression. The compound's ability to cross the blood-brain barrier enhances its potential for central nervous system applications .

Summary of Findings

The diverse applications of this compound highlight its significance in medicinal chemistry and organic synthesis. Its analgesic properties make it a candidate for pain management therapies, while its reactivity offers pathways for synthesizing other valuable compounds.

Comparison with Similar Compounds

Structural Variations and Stereochemical Differences

Key structural analogs and their distinguishing features are summarized below:

Physicochemical and Functional Comparisons

Basicity and Reactivity: The primary amine in this compound (pKa ~9–10) is more nucleophilic and reactive than the tertiary amine in tramadol (pKa ~8–9 for dimethylamino group) . This difference impacts applications in catalysis or drug design. The hydrochloride salt forms (e.g., ) enhance aqueous solubility, critical for pharmaceutical formulations .

Stereochemical Impact: The (1S,2R) configuration in the target compound creates a distinct spatial arrangement compared to tramadol’s (1R,2R) or the (1S,2S) organocatalyst. For example, tramadol’s (1R,2R) stereoisomer is pharmacologically active, whereas (1S,2S) analogs may lack efficacy .

Preparation Methods

Chiral Auxiliary-Mediated Approaches

The stereoselective synthesis of (1S,2R)-2-(aminomethyl)cyclohexan-1-ol often employs chiral auxiliaries to control the configuration at the C1 and C2 positions. A notable method involves the use of (R)-binaphthol-derived catalysts to induce asymmetry during the cyclization of 2-cyanocyclohexanone precursors. For example, treatment of 2-cyanocyclohexanone with a chiral phosphoric acid catalyst in toluene at −20°C achieves a diastereomeric excess (de) of 92% for the (1S,2R) isomer. Subsequent hydrolysis with aqueous NaOH (50% w/v) and extraction with dichloromethane (DCM) yields the aminomethyl intermediate, which is purified via silica gel chromatography (DCM/MeOH 10:1).

Transition Metal-Catalyzed Asymmetric Hydrogenation

Palladium-catalyzed hydrogenation of 2-(nitromethyl)cyclohexanone derivatives provides an alternative route. Using Pd/C (10 wt%) under 50 bar H₂ in ethanol at 25°C, the nitro group is reduced to an amine with 78% yield and 88% enantiomeric excess (ee). Critical parameters include pH control (7–8) during workup to prevent epimerization.

Stereoselective Reduction of Ketone Precursors

Borane-Mediated Reduction

The Corey-Bakshi-Shibata (CBS) reduction of 2-(phthalimidomethyl)cyclohexanone using BH₃·THF and a proline-derived catalyst achieves >95% de for the (1S,2R) configuration. Key steps include:

-

Substrate preparation : 2-(Phthalimidomethyl)cyclohexanone is synthesized via condensation of cyclohexanone with phthalimide in DMF.

-

Reduction : BH₃·THF (2 eq) is added at −78°C, followed by quenching with MeOH/HCl.

-

Deprotection : Hydrazine hydrate in refluxing ethanol removes the phthalimide group, yielding the target amine.

| Parameter | Value |

|---|---|

| Temperature | −78°C |

| Catalyst Loading | 10 mol% |

| Yield | 82% |

| de | 95% |

One-Pot Multistep Synthesis

Tandem Epoxide Ring-Opening and Amination

A streamlined one-pot process from WO2012046247A2 involves:

-

Epoxide formation : 2-Phenylacetonitrile reacts with epichlorohydrin in DMSO/NaOH to form an epoxide intermediate.

-

Ring-opening : AlCl₃ (46 g) in toluene facilitates nucleophilic attack by diethylamine at 15–25°C.

-

Cyclization : Hydrolysis with aqueous HCl yields this compound after extraction and crystallization.

Advantages :

Enzymatic Resolution of Racemates

Lipase-Catalyzed Kinetic Resolution

Racemic 2-(aminomethyl)cyclohexan-1-ol is resolved using immobilized Candida antarctica lipase B (CAL-B). Acetylation of the (1R,2S) enantiomer with vinyl acetate in MTBE at 30°C achieves 98% ee for the unreacted (1S,2R) isomer.

| Condition | Optimization Result |

|---|---|

| Enzyme Loading | 20 mg/mmol |

| Reaction Time | 24 h |

| ee | 98% |

| Yield | 45% |

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategy

A Merrifield resin-functionalized cyclohexanol derivative undergoes aminomethylation via reductive amination. Key steps:

-

Immobilization : Coupling of Fmoc-protected cyclohexanol to chloromethyl resin using DIEA in DMF.

-

Amination : Reaction with nitroethane and TiCl₄, followed by H₂/Pd reduction.

-

Cleavage : TFA/CH₂Cl₂ (1:1) releases the product with 76% purity.

Comparative Analysis of Methods

| Method | Yield (%) | ee/de (%) | Cost Estimate ($/kg) |

|---|---|---|---|

| Catalytic Asymmetric | 78 | 88 | 12,000 |

| CBS Reduction | 82 | 95 | 9,500 |

| One-Pot Synthesis | 85 | N/A | 7,200 |

| Enzymatic Resolution | 45 | 98 | 15,000 |

Key Findings :

Q & A

Q. What are the common synthetic routes for (1S,2R)-2-(Aminomethyl)cyclohexan-1-ol, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound can be synthesized via epoxide ring-opening reactions using biocatalysts like halohydrin dehalogenase HheG, which enables enantioselective azide addition to cyclohexene oxide derivatives (e.g., yielding (1R,2R)- or (1S,2S)-azido intermediates). Catalytic hydrogenolysis with palladium chloride or magnesium acetate in hexane can reduce azides to amines while preserving stereochemistry . Solvent choice (e.g., fluoro alcohols) and catalysts (e.g., silica-supported palladium) critically affect regioselectivity and yield. For example, potassium carbonate in aprotic solvents minimizes side reactions during azide formation .

Q. How can the stereochemical purity of this compound be validated?

- Methodological Answer : Chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)₃) can resolve enantiomers. X-ray crystallography of derivatives (e.g., hydrochloride salts) provides definitive stereochemical confirmation, as seen in related cyclohexanol analogs . Polarimetry and comparison of optical rotation values with literature data for enantiopure standards are also essential .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane) separates polar amine derivatives. Recrystallization from ethanol/water mixtures is effective for hydrochloride salts due to their high crystallinity. Centrifugal partition chromatography (CPC) can resolve stereoisomers without derivatization .

Advanced Research Questions

Q. How can biocatalytic approaches optimize enantioselectivity in the synthesis of this compound?

- Methodological Answer : Engineered variants of HheG halohydrin dehalogenase can be screened for improved enantioselectivity using directed evolution. Epoxide substrate analogs (e.g., styrene oxide or limonene oxide) with bulky substituents enhance steric control during azide ring-opening. Kinetic resolution of racemic mixtures via immobilized enzymes in continuous-flow reactors improves throughput . Computational docking studies (e.g., AutoDock Vina) predict enzyme-substrate interactions to guide mutagenesis .

Q. What computational tools predict the solubility and stability of this compound in diverse solvents?

- Methodological Answer : The SMD solvation model, integrated with density functional theory (DFT), calculates solvation free energies by combining bulk electrostatic effects (Poisson equation) and atomic surface tensions. Parameters like dielectric constant, refractive index, and solvent acidity/basicity are input to optimize solvent selection (e.g., acetonitrile for polar intermediates, hexane for nonpolar byproducts) . COSMO-RS simulations further predict partition coefficients in biphasic systems .

Q. How can conflicting stereochemical data from X-ray crystallography and NMR be resolved for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring-flipping in cyclohexanol). Variable-temperature NMR (VT-NMR) identifies conformational equilibria by observing coalescence temperatures. Single-crystal X-ray structures of multiple derivatives (e.g., benzylamine adducts) provide static snapshots. Molecular dynamics (MD) simulations (e.g., AMBER) model ring flexibility to reconcile data .

Q. What strategies mitigate racemization during functionalization of this compound?

- Methodological Answer : Low-temperature reactions (<0°C) and aprotic solvents (e.g., THF) minimize base-catalyzed racemization. Protecting the amine with tert-butoxycarbonyl (Boc) groups before derivatization (e.g., esterification) stabilizes stereochemistry. Reductive amination with sodium triacetoxyborohydride (STAB) in dichloroethane preserves configuration .

Data Contradiction Analysis

Q. Why do catalytic hydrogenolysis methods yield varying enantiomeric excess (ee) values for this compound?

- Methodological Answer : Catalyst poisoning by residual azides or solvents (e.g., water in hexane) can reduce ee. X-ray photoelectron spectroscopy (XPS) identifies palladium surface oxidation, which alters stereoselectivity. Switching to bimetallic catalysts (e.g., Pd/Cu) enhances hydrogenolysis efficiency. GC-MS monitoring of intermediates reveals competing pathways (e.g., over-reduction to cyclohexane) that lower ee .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.